2-(2-Chlorophenyl)-1,3-dioxolane
Description
Properties
CAS No. |
7366-47-4 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H9ClO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 |
InChI Key |
GAZHHIWZNZPXQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Findings and Key Differences
Physicochemical Properties
- Solubility : Fluorinated analogs (e.g., 2-(4-fluorophenyl)-) exhibit increased polarity and solubility in polar solvents compared to chlorinated derivatives .
- Thermal Stability : Bis-halogenated compounds (e.g., rac-2-[(2-Chlorophenyl)(4-chlorophenyl)methyl]-) display higher melting points due to stronger intermolecular interactions .
Q & A
Q. What synthetic routes are commonly used to prepare 2-(2-Chlorophenyl)-1,3-dioxolane, and what parameters critically influence reaction yield?
- Methodological Answer: Cyclocondensation of 2-chlorophenol derivatives with diols (e.g., ethylene glycol) under acid catalysis is a standard route. Key parameters include:
- Temperature: Optimal range of 80–120°C to balance reaction rate and side-product formation .
- Catalyst: Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity for dioxolane ring closure .
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted diol or chlorophenol residues .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the dioxolane ring and chlorophenyl substitution. For example, the deshielded protons adjacent to oxygen in the dioxolane ring appear at δ 4.2–4.8 ppm .
- FT-IR: Strong absorption bands at ~1100 cm⁻¹ (C-O-C stretching) and 750 cm⁻¹ (C-Cl bending) validate the structure .
- X-ray Crystallography: Resolves ambiguities in stereochemistry, particularly if substituents induce ring puckering .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of vapors; chlorinated compounds may release HCl upon decomposition .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
- Storage: Keep in airtight containers away from oxidizing agents to prevent exothermic reactions .
Q. How can researchers resolve contradictions in reported toxicity data for chlorophenyl-containing compounds?
- Methodological Answer:
- Literature Screening: Follow a two-step process:
Title/Abstract Filtering: Exclude studies with non-standardized testing models (e.g., non-mammalian assays) .
Full-Text Review: Prioritize studies using OECD guidelines (e.g., acute oral toxicity in rats, Ames test for mutagenicity) .
- Meta-Analysis: Use software like RevMan to aggregate data, accounting for variables like dosage and exposure duration .
Q. What are common impurities in this compound synthesis, and how are they identified?
- Methodological Answer:
- Impurities: Residual 2-chlorophenol (unreacted starting material) or ethylene glycol adducts.
- Detection:
- GC-MS: Identifies volatile byproducts (e.g., chlorophenol dimer) via retention time and fragmentation patterns .
- HPLC-PDA: Quantifies non-volatile impurities using UV-Vis spectra (e.g., λ = 270 nm for aromatic byproducts) .
Advanced Research Questions
Q. How do computational chemistry approaches predict the reactivity of this compound in different solvents?
- Methodological Answer:
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to model solvation effects. Polar solvents (e.g., water) stabilize the transition state in nucleophilic reactions .
- MD Simulations: Predict diffusion coefficients and aggregation behavior in non-polar solvents (e.g., toluene) .
Q. What electronic effects arise from the chlorophenyl substituent in this compound?
- Methodological Answer:
- Hammett Analysis: The -Cl group is electron-withdrawing (σₚ = +0.23), reducing electron density on the dioxolane oxygen and increasing susceptibility to electrophilic attack .
- NBO Analysis: Reveals hyperconjugation between the chlorophenyl ring and dioxolane oxygen lone pairs, altering bond polarization .
Q. What challenges exist in studying the environmental degradation pathways of this compound?
- Methodological Answer:
- Photolysis Studies: Simulate UV exposure (λ = 254 nm) to track breakdown products. Challenges include differentiating abiotic vs. microbial degradation intermediates .
- LC-HRMS: Identifies hydroxylated or dechlorinated metabolites in soil/water matrices, but matrix effects complicate quantification .
Q. How is this compound utilized in designing functional polymers?
- Methodological Answer:
Q. What in vitro models are used to assess the biological interactions of this compound?
- Methodological Answer:
- HepG2 Cells: Evaluate hepatotoxicity via MTT assay; IC₅₀ values correlate with mitochondrial membrane potential disruption .
- Caco-2 Monolayers: Measure intestinal permeability using TEER (transepithelial electrical resistance) to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
